molecular formula C24H34N6O2 B2569048 3-Methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione CAS No. 895841-04-0

3-Methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione

Cat. No. B2569048
CAS RN: 895841-04-0
M. Wt: 438.576
InChI Key: KOTUHKFAVIXETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione, also known as Methylphenidate, is a psychostimulant drug that is widely used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that affects the chemicals in the brain and nerves that contribute to hyperactivity and impulse control.

Scientific Research Applications

Design and Synthesis for Antituberculosis Activity

A series of novel purine linked piperazine derivatives were synthesized to target Mycobacterium tuberculosis, demonstrating significant potential as potent inhibitors. These compounds were designed to disrupt the biosynthesis of peptidoglycan, thus exerting antiproliferative effects on the bacterial cells. Some of these analogues showed promising activity against the H37Rv strain of Mycobacterium tuberculosis, with potencies surpassing current clinical drugs such as Ethambutol. Molecular docking analysis provided models for the inhibitors' strong interactions, offering a template for future development of preclinical agents against tuberculosis (Konduri et al., 2020).

Antiviral Activity of Diketopiperazine Derivatives

Diketopiperazine derivatives isolated from the marine-derived actinomycete Streptomyces sp. showed modest antiviral activity against influenza A (H1N1) virus. These compounds, with their unique structural features, offer insights into the potential design of novel antiviral agents. The study highlights the significance of marine-derived compounds in the search for new bioactive molecules with therapeutic applications (Wang et al., 2013).

Cardiovascular Activity of Purine Derivatives

Research on purine-2,6-dione derivatives demonstrated their potential in cardiovascular applications. Certain synthesized compounds displayed strong prophylactic antiarrhythmic activity and hypotensive effects, alongside weak affinity for alpha1- and alpha2-adrenoreceptors. These findings open avenues for developing new therapeutic agents aimed at cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Antiasthmatic Activity of Xanthene Derivatives

The development of xanthene derivatives as phosphodiesterase 3 inhibitors for antiasthmatic activity exemplifies the innovative approaches in drug synthesis. These compounds, derived from 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, showed significant pulmonary vasodilator activity, with certain derivatives outperforming the standard drug Cilostazol. This research indicates the potential of purine derivatives in designing new anti-asthmatic compounds (Bhatia et al., 2016).

properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O2/c1-18(2)11-13-30-20-21(27(3)24(32)26-22(20)31)25-23(30)29-16-14-28(15-17-29)12-7-10-19-8-5-4-6-9-19/h4-6,8-9,18H,7,10-17H2,1-3H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTUHKFAVIXETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCN(CC3)CCCC4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione

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